molecular formula C18H15ClN2OS2 B2521653 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(2-methylphenyl)sulfanyl]acetamide CAS No. 338959-65-2

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(2-methylphenyl)sulfanyl]acetamide

Cat. No. B2521653
CAS RN: 338959-65-2
M. Wt: 374.9
InChI Key: TZMFMQQMJBYUEB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . Starting from 4-chlorobenzoic acid, new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps. The process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate was then converted into sulfonyl chloride, followed by nucleophilic attack of the amines to give the title sulfonamides .


Molecular Structure Analysis

In a similar compound, the chlorophenyl ring is oriented at an angle of 7.1 (1) with respect to the thiazole ring . The thiazole ring is planar with a maximum deviation of 0.005 (3) A for atom C7. Chlorine atom Cl2 deviates by 0.033 (1) A from the best plane through the chlorophenyl ring .

Future Directions

The future directions for research on “N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(2-methylphenyl)sulfanyl]acetamide” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, some related compounds have shown antiviral activity , suggesting potential for further investigation in this area.

properties

IUPAC Name

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-methylphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2OS2/c1-12-4-2-3-5-16(12)23-11-17(22)21-18-20-15(10-24-18)13-6-8-14(19)9-7-13/h2-10H,11H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZMFMQQMJBYUEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1SCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(2-methylphenyl)sulfanyl]acetamide

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